

Vanadium(V) oxytriethoxide CAS number 1686-22-2

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Compound of Interest

Compound Name: Vanadium(V) oxytriethoxide

Cat. No.: B159397

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An In-depth Technical Guide to **Vanadium(V) Oxytriethoxide** (CAS 1686-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(V) oxytriethoxide, identified by CAS number 1686-22-2, is an organometallic compound with the chemical formula $\text{OV}(\text{OC}_2\text{H}_5)_3$.^{[1][2][3]} Also known by synonyms such as ethyl orthovanadate and triethyl vanadate, this compound exists as a yellow to green liquid at room temperature.^{[2][4]} It serves as a crucial and versatile precursor in various fields, primarily in materials science for the synthesis of vanadium oxides and in chemistry as a catalyst and a building block for more complex vanadium-containing molecules.^[1] Its high reactivity, particularly its sensitivity to moisture, makes it an excellent candidate for sol-gel processes and chemical vapor deposition, enabling the creation of advanced materials with tailored electronic and catalytic properties.^{[1][2]} This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Physicochemical and Spectroscopic Data

The fundamental properties of **Vanadium(V) oxytriethoxide** are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	1686-22-2	[1][5]
Linear Formula	OV(OC ₂ H ₅) ₃	[1][3]
Molecular Formula	C ₆ H ₁₅ O ₄ V	[1][2][3]
Molecular Weight	202.12 g/mol	[1][2]
Appearance	Dark yellow-green to light yellow liquid	[2][4]
Density	1.139 g/mL at 25 °C	[1][4]
Boiling Point	125-128 °C	[1][2]
Flash Point	71 °C (159.8 °F) - closed cup	[2][3]
Refractive Index (n _{20/D})	1.508 - 1.512	[4]
EC Number	216-870-1	[1]

Safety and Handling

Vanadium(V) oxytriethoxide is a reactive chemical that requires careful handling. It is sensitive to air, moisture, and light.[2] Incompatible materials include strong oxidizing agents.[2]

Hazard Information	Details	References
Signal Word	Warning	[1][3]
GHS Pictogram	GHS07 (Exclamation Mark)	[3]
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[1][6]
Precautionary Statements	P261: Avoid breathing vapours/mist/gas. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed under an inert atmosphere.	[2][6]
Personal Protective Equipment	Eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter). Work should be conducted in a chemical fume hood.	[2]
Hazardous Decomposition	Thermal decomposition may produce carbon monoxide, carbon dioxide, and vanadium oxide gases.	[2]

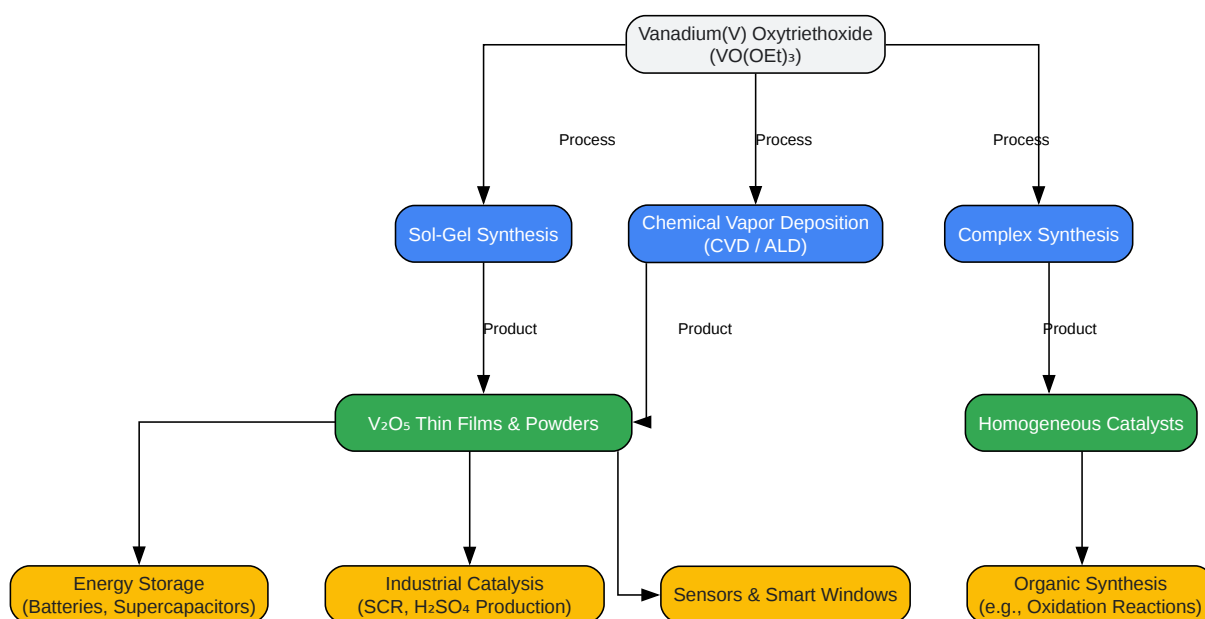
Core Applications

The utility of **Vanadium(V) oxytriethoxide** stems from its identity as a V^{5+} precursor, making it valuable in catalysis and materials science.

Precursor for Catalysts and Advanced Materials

Vanadium(V) oxytriethoxide is a key starting material for creating a range of vanadium-based catalysts and materials. It is particularly important in the synthesis of Vanadium Pentoxide (V_2O_5), a compound with extensive industrial applications.^{[7][8]} V_2O_5 is a highly effective catalyst in processes such as the Contact Process for sulfuric acid production and the Selective Catalytic Reduction (SCR) of nitrogen oxides (NO_x) in flue gases.^{[8][9][10]} The ability to generate highly dispersed V_2O_5 nanoparticles or thin films from precursors like **Vanadium(V) oxytriethoxide** is crucial for maximizing catalytic activity.^[11]

The logical flow from the precursor to its final applications is outlined in the diagram below.

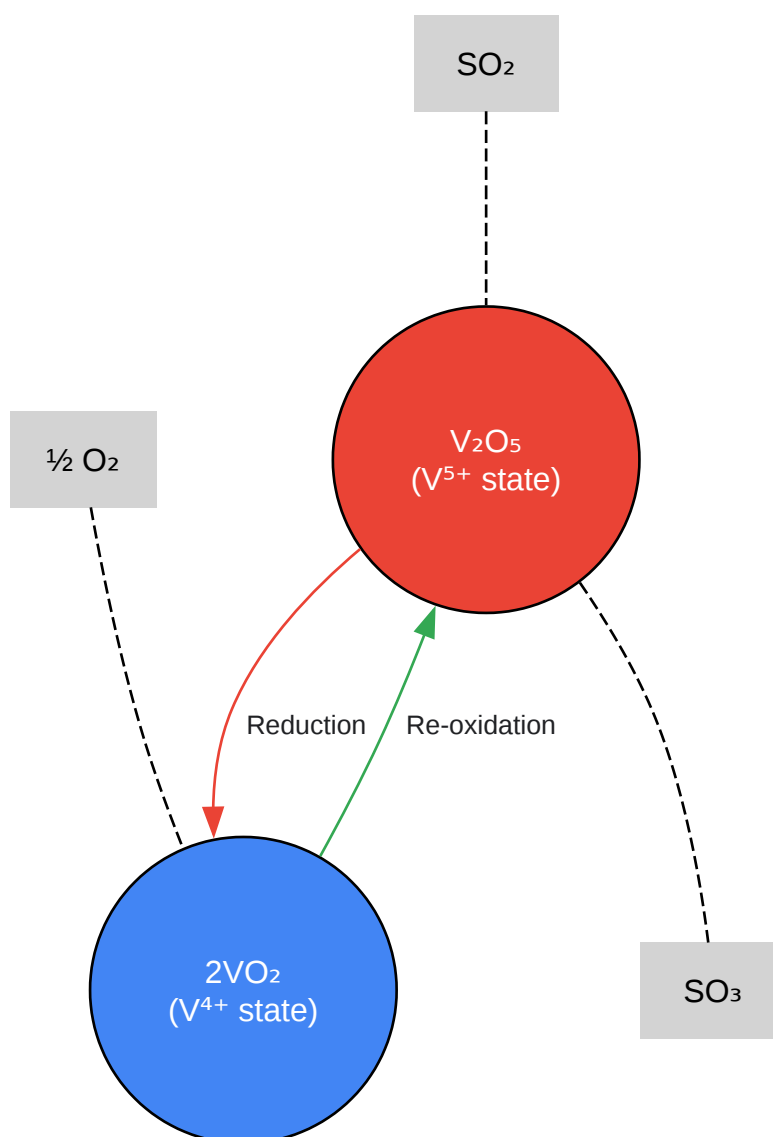


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Caption: Workflow from precursor to final applications.

Role in Catalytic Cycles

Vanadium catalysts, often derived from alkoxide precursors, are renowned for their ability to cycle between different oxidation states (e.g., +5 and +4). This redox capability is fundamental to their catalytic activity.^[12] In the oxidation of sulfur dioxide to sulfur trioxide, the V^{5+} center is reduced to V^{4+} by SO_2 , and subsequently re-oxidized to V^{5+} by oxygen, completing the cycle.^{[8][10]}

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Caption: Simplified catalytic cycle for SO₂ oxidation.

Experimental Protocols

While specific protocols are highly application-dependent, a generalized methodology for synthesizing vanadium oxide films via a sol-gel route is presented below. This method leverages the controlled hydrolysis and condensation of the **Vanadium(V) oxytriethoxide** precursor.

Representative Protocol: Sol-Gel Synthesis of V₂O₅ Thin Film

This protocol describes a common method for preparing V₂O₅ thin films on a substrate, a process relevant for creating materials for batteries, sensors, or smart windows.[\[1\]](#)[\[8\]](#)

Materials:

- **Vanadium(V) oxytriethoxide** (CAS 1686-22-2)
- Anhydrous ethanol (solvent)
- Deionized water (hydrolysis agent)
- Hydrochloric acid or acetic acid (catalyst)
- Substrates (e.g., glass, silicon wafer, FTO glass)

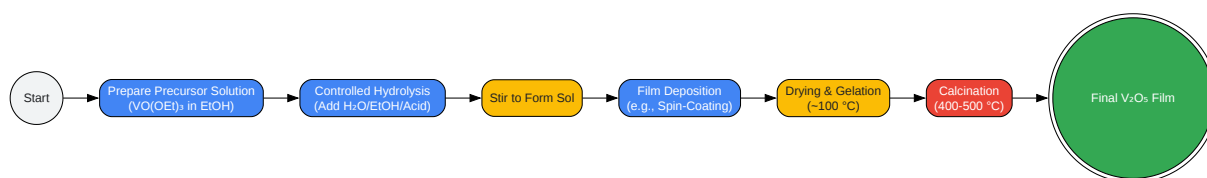
Procedure:

- **Substrate Cleaning:** Thoroughly clean substrates by sequential ultrasonication in acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.
- **Precursor Solution Preparation:** In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve a specific amount of **Vanadium(V) oxytriethoxide** in anhydrous ethanol. A typical concentration is 0.1 M. Stir the solution until it is homogeneous.
- **Hydrolysis:** Prepare a separate solution of deionized water and ethanol. The molar ratio of water to the vanadium precursor is a critical parameter (e.g., $R = [\text{H}_2\text{O}]/[\text{V}] = 2$). An acid

catalyst can be added to this water/ethanol mixture to control the pH and the rate of hydrolysis and condensation.[13]

- **Sol Formation:** Slowly add the water/ethanol solution dropwise to the stirred vanadium precursor solution. The mixture should be stirred vigorously for several hours (e.g., 2-24 hours) at room temperature to allow for the formation of a stable vanadium-oxo sol. The color of the solution will typically change as hydrolysis and condensation proceed.
- **Film Deposition:** Deposit the sol onto the cleaned substrates using a technique like spin-coating or dip-coating. For spin-coating, a typical process might involve dispensing the sol onto the substrate and spinning at 2000-4000 rpm for 30-60 seconds.
- **Drying and Gelation:** Dry the coated substrates at a low temperature (e.g., 80-100 °C) for 10-20 minutes to evaporate the solvent and form a stable gel film.
- **Calcination:** Transfer the dried films to a furnace and heat them in air to a higher temperature (e.g., 400-500 °C) for 1-2 hours. This step removes organic residues and promotes the crystallization of the amorphous gel into the desired V_2O_5 phase.[7] The heating and cooling rates should be controlled to prevent film cracking.

The workflow for this experimental protocol is visualized below.



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